(Phenylhydrazono)malononitrile
Overview
Description
Synthesis Analysis
The synthesis of (Phenylhydrazono)malononitrile involves reactions of malononitrile with other compounds to create diverse derivatives. For instance, malononitrile reacts with ethyl cyanoacetate to yield polyfunctional substituted pyridine derivatives. These derivatives can further react with aniline, hydrazines, and aromatic aldehydes to give condensated products. An active methylene compound couples with benzenediazonium chloride to produce the phenylhydrazone derivative, which readily cyclizes to form pyrido[2,3-d]pyridazine derivatives (Mohareb & Fahmy, 1985).
Molecular Structure Analysis
The molecular structure of (Phenylhydrazono)malononitrile derivatives is characterized by X-ray crystallographic methods, revealing the formation of complex heterocyclic systems. For example, a novel multicomponent reaction under high pressure involving 2-phenylhydrazono derivative, malononitrile, and aromatic aldehydes or acetone leads to pyridazino[5,4,3-de][1,6]naphthyridine derivatives, with their structures established through X-ray methods (Moustafa et al., 2016).
Chemical Reactions and Properties
(Phenylhydrazono)malononitrile undergoes various chemical reactions, leading to the formation of selenium-containing heterocycles when reacted with phenyl isoselenocyanate and bromoacetonitrile or alpha-halogenated ketones. This reaction produces [(alkylseleno)-(phenylamino)methylene]malononitriles, demonstrating the compound's reactivity towards forming novel heterocyclic compounds with potential application in various fields (Sommen, Linden, & Heimgartner, 2007).
Physical Properties Analysis
The physical properties of (Phenylhydrazono)malononitrile derivatives can be inferred from their synthesis and molecular structure. While specific studies on physical properties such as melting points, solubility, or crystalline structure are scarce, the detailed molecular characterization and synthesis pathways suggest that these compounds exhibit diverse physical properties suitable for various applications in material science and organic chemistry.
Chemical Properties Analysis
The chemical properties of (Phenylhydrazono)malononitrile and its derivatives are highlighted by their versatility in synthesis reactions. These compounds serve as precursors for the synthesis of a wide range of heterocyclic compounds, indicating their reactive nature and the ability to form stable structures with unique chemical properties. The synthesis pathways and reactions with various reagents underline the compound's chemical reactivity and its potential as a valuable intermediate in organic synthesis (Hassan & Elmaghraby, 2015).
Scientific Research Applications
Colorimetric Analysis and Sensing
(Phenylhydrazono)malononitrile derivatives have been explored for their application in colorimetric analysis. For example, malononitrile, a key material used in various chemical sectors, has been analyzed using a novel reaction-based colorimetric probe. This probe shows a pronounced color change from yellow to violet, indicating its application in chemical and industrial settings for malononitrile detection (Kim et al., 2020).
Synthesis of Novel Compounds
Malononitrile and its derivatives, including phenylhydrazono compounds, are used in the synthesis of new chemical structures. A study demonstrates the use of a multicomponent reaction involving 2-phenylhydrazono derivative, malononitrile, and other reagents under high pressure to produce new pyridazino[5,4,3-de][1,6]naphthyridine tricyclic systems (Moustafa et al., 2016).
Antimicrobial Activity
Some phenylhydrazono-malononitrile derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise against various bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Abdelgawad et al., 2013).
Chemosensors for Toxic Compounds
(Phenylhydrazono)malononitrile derivatives can function as chemosensors for detecting toxic compounds. For instance, a new molecule has been developed to selectively and sensitively detect cyanide anions, which can be found in various environmental and biological contexts (Chen et al., 2015).
Pharmaceutical and Pesticide Synthesis
Malononitrile is extensively used in the synthesis of pharmaceuticals and pesticides. Its unique reactivity makes it a valuable reagent in organic chemistry, applicable to the creation of various compounds, including those with (phenylhydrazono)malononitrile (Hassan & Elmaghraby, 2015).
Fluorescent Probes and Imaging
(Phenylhydrazono)malononitrile derivatives can be utilized as fluorescent probes for various applications, including environmental monitoring and biological imaging. A particular study highlights the development of a fluorescent probe for detecting malononitrile in water, environmental samples, and biological systems (Jung et al., 2020).
Medical Diagnostics
In medical diagnostics, certain malononitrile derivatives have been employed in imaging techniques such as positron emission tomography (PET) for diagnosing Alzheimer’s disease. This application involves detecting neurofibrillary tangles and beta-amyloid plaques in the brains of living patients (Shoghi-Jadid et al., 2002).
Mass Spectrometry Analysis
Derivatives of malononitrile are used in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) for the analysis of various compounds. This application demonstrates the versatility of malononitrile derivatives in analytical chemistry (Wyatt et al., 2006).
Safety And Hazards
(Phenylhydrazono)malononitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-(phenylhydrazinylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENUYOGJCXAFFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184666 | |
Record name | Carbonyl cyanide phenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Phenylhydrazono)malononitrile | |
CAS RN |
306-18-3 | |
Record name | Carbonyl cyanide phenylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 306-18-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonyl cyanide phenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Phenylhydrazono)malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Heating diazoaminobenzene with active methylene compounds
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